

Spectroscopic Profile of Ursolic Aldehyde: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Ursolic aldehyde	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Ursolic Aldehyde** (3β-Hydroxyurs-12-en-28-al), a pentacyclic triterpenoid of interest to researchers in natural product chemistry and drug development. Due to the limited availability of complete, formally published spectra for **Ursolic Aldehyde**, this document combines available data with predicted values based on the compound's structure and extensive data from the closely related ursane triterpenoid family, particularly Ursolic Acid.

Molecular Structure and Properties

Ursolic aldehyde belongs to the ursane class of pentacyclic triterpenoids. Its structure features a hydroxyl group at the C-3 position and an aldehyde group at the C-28 position, distinguishing it from the more commonly studied Ursolic Acid, which possesses a carboxylic acid at C-28.

Molecular Formula: C₃₀H₄₈O₂[1][2]

Molecular Weight: 440.70 g/mol [1][3]

• CAS Registry Number: 19132-81-1[1][3]

• IUPAC Name: (3β)-3-Hydroxyurs-12-en-28-al





Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed, experimentally verified ¹H and ¹³C NMR assignments for **Ursolic Aldehyde** are not extensively reported in peer-reviewed literature. The following tables present the predicted chemical shifts for key protons and carbons. These predictions are derived from the known spectra of analogous compounds like Ursolic Acid and standard chemical shift ranges for the relevant functional groups. The most characteristic signals are the aldehyde proton (¹H) and carbonyl carbon (¹³C).

¹H-NMR Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz (Reference)



Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
H-28 (Aldehyde)	~9.4 - 9.8	S	-	Highly deshielded singlet, characteristic of an aldehyde proton.
H-12 (Vinyl)	~5.2 - 5.4	t	~3.5	Typical for the vinylic proton in the ursane skeleton.
H-3 (Carbinol)	~3.2 - 3.4	dd	~11.0, 4.5	Proton attached to the carbon bearing the hydroxyl group.
Methyl Protons (7x)	~0.7 - 1.2	s, d	-	Multiple singlet and doublet signals corresponding to the seven methyl groups.
Methylene/Methi ne	~1.0 - 2.5	m	-	Complex, overlapping signals from the triterpenoid backbone.

¹³C-NMR Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz (Reference)



Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
C-28 (Aldehyde Carbonyl)	~200 - 207	The most downfield signal, characteristic of an aldehyde. A reported aldehydic signal for a similar triterpenoid was observed at 207.5 ppm.[4]
C-13 (Vinyl)	~138 - 139	Quaternary olefinic carbon.
C-12 (Vinyl)	~125 - 127	Protonated olefinic carbon.
C-3 (Carbinol)	~78 - 80	Carbon attached to the hydroxyl group.
C-4, C-5, C-9, C-10, C-14, C-17, C-18	~37 - 60	Quaternary and methine carbons of the fused ring system.
Methyl Carbons (7x)	~15 - 30	Signals for the seven methyl groups in the structure.
Methylene Carbons	~18 - 42	Multiple signals from the CH ₂ groups in the backbone.

Infrared (IR) Spectroscopy Data

The IR spectrum of **Ursolic Aldehyde** is defined by the functional groups present: a hydroxyl group (-OH), an aldehyde group (-CHO), a carbon-carbon double bond (C=C), and the aliphatic hydrocarbon backbone. The table below outlines the expected characteristic absorption bands.



Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity	Notes
O-H Stretch	~3600 - 3200	Strong, Broad	Characteristic of the hydroxyl group.
C-H Stretch (Aliphatic)	~3000 - 2850	Strong	From the numerous CH, CH ₂ , and CH ₃ groups.
C-H Stretch (Aldehyde)	~2850 - 2800 & ~2750 - 2700	Medium, Sharp	Two distinct bands are often visible for the aldehyde C-H stretch. The peak around 2720 cm ⁻¹ is particularly diagnostic.
C=O Stretch (Aldehyde)	~1740 - 1720	Strong, Sharp	The carbonyl stretch is a very strong and easily identifiable peak.
C=C Stretch (Alkene)	~1650 - 1640	Medium to Weak	From the C12-C13 double bond in the ursane skeleton.
C-O Stretch	~1100 - 1000	Medium	From the C-3 hydroxyl group.

Mass Spectrometry (MS) Data

Mass spectrometry of **Ursolic Aldehyde** is expected to show a molecular ion peak corresponding to its molecular weight, followed by a characteristic fragmentation pattern. The key fragmentation pathway for ursane-type triterpenoids is a retro-Diels-Alder (rDA) reaction in Ring C.



m/z Value (Predicted)	Proposed Fragment Identity	Fragmentation Pathway
440	[M] ⁺	Molecular Ion
422	[M - H ₂ O] ⁺	Loss of water from the C-3 hydroxyl group.
411	[M - CHO]+	Loss of the aldehyde group.
397	[M - H ₂ O - CHO] ⁺	Subsequent loss of water and the aldehyde group.
232	rDA Fragment	Retro-Diels-Alder fragmentation of Ring C.
203	rDA Fragment Side-Product	Characteristic fragment from the rDA reaction in ursane skeletons.[5]

Experimental Protocols

The following sections describe generalized but detailed protocols for obtaining the spectroscopic data for **Ursolic Aldehyde**. These are standard methods applicable to the analysis of purified triterpenoid natural products.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh approximately 5-10 mg of purified **Ursolic Aldehyde**.
- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- · Data Acquisition:
 - ¹H NMR: Acquire spectra with a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16-64 scans are averaged.



- ¹³C NMR: Acquire spectra with a spectral width of 220-250 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-1.5 seconds. A larger number of scans (1024-4096) is required due to the low natural abundance of ¹³C.
- 2D NMR: Perform standard 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete and unambiguous assignment of all proton and carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):
 - Thoroughly mix ~1-2 mg of purified Ursolic Aldehyde with ~100-150 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
 - Place the mixture into a pellet-forming die and apply pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Record the sample spectrum from 4000 to 400 cm⁻¹.
 - Average 16-32 scans to improve the signal-to-noise ratio.
 - The final spectrum should be baseline-corrected and presented in terms of transmittance or absorbance.

Mass Spectrometry Protocol (LC-MS/MS)

 Sample Preparation: Prepare a stock solution of purified Ursolic Aldehyde at 1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute to a working concentration of 1-10 μg/mL.



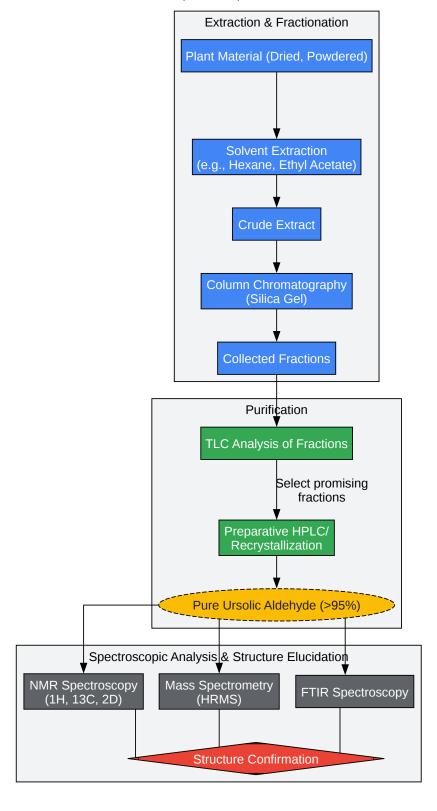
- Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a
 mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI)
 source.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm).
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
 - Flow Rate: 0.2-0.4 mL/min.
- Mass Spectrometer Conditions:
 - Ionization Mode: Positive (ESI+) and Negative (ESI-) modes to capture different adducts and fragments.
 - Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect the molecular ion.
 - Tandem MS (MS/MS): Select the molecular ion peak (m/z 441 for [M+H]⁺ or 439 for [M-H]⁻) for collision-induced dissociation (CID) to generate a fragmentation spectrum for structural confirmation.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the extraction, isolation, and spectroscopic identification of **Ursolic Aldehyde** from a plant source.



General Workflow for Isolation and Spectroscopic Characterization of Ursolic Aldehyde



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Caption: Workflow for Natural Product Isolation and Analysis.



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